(4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium hydroxide
Description
Properties
CAS No. |
97337-83-2 |
|---|---|
Molecular Formula |
C24H28N3.HO C24H29N3O |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydroxide |
InChI |
InChI=1S/C24H27N3.H2O/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;/h6-17H,1-5H3;1H2 |
InChI Key |
JETATQKWLZODIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[OH-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: Substituted Aniline Derivatives
- Starting Materials : 4-(Dimethylamino)aniline and 4-(methylamino)aniline are commonly used as precursors.
- Method : These aromatic amines are prepared or procured with high purity and are often subjected to controlled methylation reactions to achieve the desired substitution pattern on the phenyl rings.
Formation of the Methylene Bridge
- Condensation Reaction : The key step involves a condensation between the substituted anilines and a cyclohexadienylidene precursor, typically a cyclohexa-2,5-dien-1-one or related compound.
- Catalysts and Conditions : Acidic or basic catalysts may be employed to facilitate the formation of the methylene linkage. Reaction conditions such as temperature, solvent choice (e.g., ethanol, methanol, or acetic acid), and reaction time are optimized to maximize yield and purity.
- Mechanism : The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the cyclohexadienylidene intermediate, followed by dehydration to form the methylene bridge.
Quaternization to Form Dimethylammonium Hydroxide Salt
- Quaternization Agent : Dimethyl sulfate or methyl iodide is typically used to methylate the amino groups, converting them into quaternary ammonium salts.
- Hydroxide Formation : The quaternary ammonium salt is then treated with a hydroxide source (e.g., sodium hydroxide or potassium hydroxide) to exchange the counterion to hydroxide, yielding the final compound.
- Purification : The product is purified by recrystallization or chromatography to remove unreacted starting materials and by-products.
Alternative Preparation Routes
- Direct One-Pot Synthesis : Some protocols describe a one-pot synthesis where substituted anilines, cyclohexadienylidene precursors, and methylating agents are combined sequentially or simultaneously under controlled conditions to streamline the process.
- Use of Perchlorate Salts : Analogous compounds with perchlorate counterions have been synthesized using perchloric acid in place of hydroxide, followed by ion exchange to obtain the hydroxide salt.
Data Table: Summary of Preparation Parameters
Research Findings and Optimization
- Reaction Optimization : Studies indicate that controlling the pH during condensation is critical to prevent side reactions and polymerization. Mild acidic conditions favor selective methylene bridge formation.
- Solvent Effects : Polar protic solvents such as ethanol improve solubility of intermediates and enhance reaction rates, while nonpolar solvents reduce yield due to poor solubility.
- Temperature Control : Maintaining reaction temperatures between 60-80°C during condensation and quaternization steps optimizes product formation and minimizes degradation.
- Purity and Stability : The hydroxide salt form is sensitive to moisture and CO2; thus, storage under inert atmosphere and dry conditions is recommended.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions, which can introduce various substituents into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of novel organic molecules.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and molecular biology experiments.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its structural features enable it to interact with biological targets, which can be exploited for therapeutic purposes.
Industry
In the industrial sector, the compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which (4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium hydroxide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Methyl Green (4-((4-(Dimethylamino)phenyl)(4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-N-ethyl-N,N-dimethylbenzenaminium bromide chloride)
Methyl Green, a well-characterized histological stain, shares structural similarities with the target compound but differs in substituents and counterions:
- Key Differences :
- Methyl Green incorporates an ethyl group and bromide/chloride counterions, enhancing solubility in polar solvents.
- The target compound’s hydroxide counterion may reduce stability in aqueous environments compared to Methyl Green’s halide ions.
- Applications : Methyl Green is used for nucleic acid staining, while the target compound’s applications remain underexplored .
Tris[4-(dimethylamino)phenyl]methylium Derivatives
These derivatives feature three dimethylamino-substituted phenyl groups attached to a central carbon. Unlike the target compound, they lack the cyclohexadienylidene backbone and methylamino substituents, resulting in reduced conjugation and altered electronic properties .
Comparison with Sulfonated Derivatives
Sulfonated analogs, such as 3-[(Ethyl{(1E,4E)-4-[{4-[ethyl(3-sulfobenzyl)amino]phenyl}(phenyl)methylene]-2,5-cyclohexadien-1-ylidene}ammonio)methyl]benzenesulfonate, exhibit enhanced water solubility due to sulfonate groups.
- Structural Contrasts: Sulfonate groups introduce negative charges, enabling ionic interactions absent in the target compound. The target compound’s dimethylamino and methylamino groups prioritize cationic interactions over anionic ones .
Comparison with Other Aromatic Amines
Compounds like 4,4'-((4-Imino-2,5-cyclohexadien-1-ylidene)methylene)dianiline monohydrochloride share the cyclohexadienylidene core but lack dimethylamino/methylamino substituents.
- The target compound’s dimethylamino groups may enhance electron-donating effects, stabilizing radical intermediates .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula (Inferred) | Key Functional Groups | Counterion | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₃₁H₃₅N₃O | Dimethylamino, methylamino, cyclohexadienylidene | Hydroxide | Underexplored (hypothetical: dyes, sensors) |
| Methyl Green | C₂₇H₃₆BrClN₃ | Dimethylamino, ethyl, cyclohexadienylidene | Br⁻/Cl⁻ | Nucleic acid staining |
| 3-[(Ethyl...)benzenesulfonate (sulfonated analog) | C₃₉H₄₄N₃O₆S₂ | Sulfonate, ethylamino | Sulfonate | Water-soluble dyes, ion exchange |
Table 2: CAS Numbers and Substituent Comparison
| Compound Name | CAS Number | Substituent Variations |
|---|---|---|
| Target Compound | Not provided | Hydroxide counterion, methylamino group |
| Methyl Green | 14855-76-6 | Bromide/chloride counterions, ethyl group |
| 4-({[(1E,4E)-4-([4-(diethylamino)phenyl]{4-[ethyl(4-sulfonatobenzyl)amino]phenyl}methylidene)...benzenesulfonate | 5573-22-8 | Sulfonate groups, diethylamino substituents |
Biological Activity
The compound (4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium hydroxide, commonly referred to as N,N,N-trimethyl(4-(dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene, is a complex organic molecule with potential biological activities. This article summarizes its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications.
- Molecular Formula : C₂₄H₃₅N₃O
- Molecular Weight : 393.95 g/mol
- CAS Number : 71143-08-3
1. Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 value in the low micromolar range.
- A375 (Melanoma) : Demonstrated a similar pattern of cytotoxicity, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.25 | Induction of apoptosis via mitochondrial pathway |
| A375 | 0.30 | Cell cycle arrest at G2/M phase |
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various strains:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Strains : Inhibitory effects observed against Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
The biological activity of this compound is attributed to its ability to interact with cellular components:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) : Induction of ROS leading to oxidative stress has been implicated in its cytotoxic effects.
Case Studies
Recent research has highlighted the potential therapeutic applications of this compound:
-
Case Study on Breast Cancer :
- A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in increased apoptosis markers such as cleaved caspase-3 and PARP.
-
Case Study on Antibacterial Efficacy :
- An in vitro study showed that the compound effectively reduced bacterial load in infected tissue samples, suggesting its utility as a topical antibacterial agent.
Q & A
Q. How does the compound’s electronic structure align with Marcus theory in charge-transfer studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
